molecular formula C13H19FN2O B179601 N-[2-(diethylamino)ethyl]-4-fluorobenzamide CAS No. 120690-13-3

N-[2-(diethylamino)ethyl]-4-fluorobenzamide

Cat. No.: B179601
CAS No.: 120690-13-3
M. Wt: 238.3 g/mol
InChI Key: OWIRSPMPEFMAHW-UHFFFAOYSA-N
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Description

N-[2-(diethylamino)ethyl]-4-fluorobenzamide is an organic compound with a molecular formula of C13H19FN2O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(diethylamino)ethyl]-4-fluorobenzamide typically involves the reaction of 4-fluorobenzoic acid with N,N-diethylaminoethylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond . The reaction conditions generally include:

  • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Temperature: Room temperature to 40°C
  • Reaction time: 12-24 hours

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(diethylamino)ethyl]-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom in the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid

    Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of amines or alcohols

    Substitution: Formation of substituted benzamides

Scientific Research Applications

N-[2-(diethylamino)ethyl]-4-fluorobenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(diethylamino)ethyl]-4-fluorobenzamide involves its interaction with specific molecular targets, such as ion channels or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes or as an antagonist of specific receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(diethylamino)ethyl]-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can enhance its metabolic stability and binding affinity to specific targets. This makes it a valuable compound for the development of new therapeutic agents and materials with improved properties.

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2O/c1-3-16(4-2)10-9-15-13(17)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWIRSPMPEFMAHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC=C(C=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Add 24.4 g (0.154 mol) of p-fluorobenzoyl chloride in 100 mL of tetrahydrofuran dropwise to 17.88 g (0.154 mol) of N,N-diethylethylenediamine in 150 mL of tetrahydrofuran at 0° C. Stir at 0° C. for about 2 hr then at room temperature for about 17 hr. Concentrate the resultant solution and treat the residue with 1N NaOH until about pH=10. Extract the resultant solution with methylene chloride (2×100 mL). Dry the extract with Na2SO4 amd evaporate the solvent to give the title compound.
Quantity
24.4 g
Type
reactant
Reaction Step One
Quantity
17.88 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(diethylamino)ethyl]-4-fluorobenzamide
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